Product packaging for 2-(3-nitrophenyl)butanoic acid(Cat. No.:CAS No. 21762-22-1)

2-(3-nitrophenyl)butanoic acid

Cat. No.: B3325656
CAS No.: 21762-22-1
M. Wt: 209.2 g/mol
InChI Key: PCXRKBKTFCWGLA-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Carboxylic Acids

Nitroaromatic carboxylic acids are a class of organic compounds characterized by the presence of one or more nitro groups (—NO₂) and a carboxylic acid (—COOH) functional group attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation. nih.gov This property also influences their chemical reactivity and potential for use in various synthetic pathways. nih.gov

The position of the nitro group on the aromatic ring and the presence of other functional groups can significantly influence the compound's properties and reactivity. nih.gov In the case of 2-(3-nitrophenyl)butanoic acid, the nitro group is at the meta position relative to the butanoic acid substituent. This specific arrangement dictates its electronic properties and reactivity in chemical reactions.

Nitroaromatic compounds are foundational materials in numerous industries, including pharmaceuticals and dyes. researchgate.net Their synthesis primarily involves nitration, where a nitronium ion (NO₂⁺) is introduced to an aromatic substrate through electrophilic substitution. nih.gov Research into nitroaromatic carboxylic acids is active, with studies exploring their detection, synthesis, and role in various chemical transformations. researchgate.netscribd.combenthamdirect.com For instance, recent research has focused on the use of these compounds in fluorescence quenching-based detection methods and as substrates in photocatalytic reactions for amide synthesis. researchgate.netscribd.com

Significance of the Butanoic Acid Scaffold in Synthetic Chemistry

The butanoic acid scaffold, a four-carbon carboxylic acid, is a fundamental building block in organic synthesis. lookchem.com Its presence in a molecule provides a reactive handle for a variety of chemical transformations. Carboxylic acids are prevalent in many commercially available drug molecules, with reports indicating that over 400 marketed drugs contain at least one free carboxylic acid moiety. nih.govrsc.org

The butanoic acid portion of this compound can be involved in several key reactions. For example, it can be converted to its corresponding ester or amide, or the carboxylic acid group can be reduced. These transformations are crucial for building more complex molecular architectures. The versatility of the butanoic acid scaffold makes it a valuable component in the design and synthesis of new chemical entities with potential biological activity. acs.orgresearchgate.net

Recent studies have highlighted innovative methods for creating complex molecules using butanoic acid derivatives. For example, a cascade annulation/ring-opening reaction has been developed to synthesize pyrazole-bound butanoic acid derivatives, showcasing the utility of this scaffold in constructing challenging molecular structures. nih.govrsc.org

Overview of Research Trajectories for this compound

Research involving this compound is primarily centered on its utility as a synthetic intermediate. The molecule's structure, with its reactive carboxylic acid group and the potential for the nitro group to be transformed into other functional groups, makes it a versatile precursor in multi-step syntheses. lookchem.com

One significant area of investigation is the reduction of the nitro group. This reaction converts the nitro group into an amino group (—NH₂), yielding 2-(3-aminophenyl)butanoic acid. This transformation is a critical step in the synthesis of various biologically active compounds. The resulting aminophenylbutanoic acid can then be further modified to create a diverse range of molecules.

While specific, large-scale research projects focusing solely on this compound are not extensively documented in publicly available literature, its role as a building block is implied in the broader context of synthetic organic chemistry. Its structural relative, 2-(4-nitrophenyl)butyric acid, is a known key intermediate in the synthesis of the anti-platelet aggregation agent indobufen. chemicalbook.comresearchgate.net This suggests that this compound could similarly serve as a precursor for other pharmacologically active compounds. Further research may explore its potential in the development of new therapeutics or functional materials. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B3325656 2-(3-nitrophenyl)butanoic acid CAS No. 21762-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXRKBKTFCWGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Nitrophenyl Butanoic Acid

Established Synthetic Routes and Strategies

Traditional synthesis of 2-(3-nitrophenyl)butanoic acid relies on a series of well-documented organic reactions. The specific sequence of these reactions can be adapted based on the availability of starting materials and desired intermediates.

Condensation Reactions in the Formation of the Butanoic Acid Backbone

A primary method for constructing the substituted butanoic acid framework is the malonic ester synthesis. wikipedia.orglibretexts.org This versatile reaction allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The process typically involves the following key steps:

Deprotonation: A base, such as sodium ethoxide, is used to remove an acidic α-hydrogen from a malonic ester, like diethyl malonate, creating a stabilized enolate. libretexts.orgchemicalnote.com

Alkylation: The resulting nucleophilic enolate reacts with an alkyl halide, for instance, bromoethane, in an SN2 reaction to form a new carbon-carbon bond. chemicalnote.comorganicchemistrytutor.com

Saponification and Decarboxylation: The substituted malonic ester is then hydrolyzed to a dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final substituted carboxylic acid. libretexts.orgopenochem.org

To synthesize a 2-arylbutanoic acid via this route, one could start with a phenyl-substituted malonic ester or introduce the phenyl group in a subsequent alkylation step, if a suitable halide is used.

Introduction of the 3-Nitrophenyl Moiety

There are two principal strategies for incorporating the 3-nitrophenyl group into the target molecule:

Strategy 1: Building from a Pre-functionalized Ring: This approach begins with a starting material that already contains the 3-nitrophenyl structure. For example, a derivative of 3-nitrophenylacetic acid or 3-nitrobenzyl cyanide could be alkylated at the alpha-carbon with an ethyl group, followed by further functional group manipulations to arrive at the desired butanoic acid.

Strategy 2: Late-Stage Nitration: This strategy involves first synthesizing 2-phenylbutanoic acid and then introducing the nitro group onto the phenyl ring in a subsequent step through electrophilic aromatic substitution. This method's feasibility is highly dependent on the regioselectivity of the nitration reaction (discussed in section 2.1.4).

A patent for the synthesis of the isomeric 2-(4-nitrophenyl)butyric acid describes a method that avoids a direct nitration step by reacting p-nitrohalobenzene with an alkyl acetoacetate, followed by reduction and hydrolysis. google.com A similar approach, starting with a meta-substituted nitrohalobenzene, could theoretically be adapted to produce the 3-nitro isomer.

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation

In many synthetic sequences, the carboxylic acid functional group is handled in its ester form (e.g., an ethyl or methyl ester). Esters are often easier to purify and lack the acidic proton of carboxylic acids, which can interfere with certain reagents. The final step in such a synthesis is the conversion of the ester back into the carboxylic acid through hydrolysis. lumenlearning.com

This transformation can be achieved under either acidic or basic conditions:

Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the carboxylic acid and alcohol products. chemguide.co.ukyoutube.com

Base-Mediated Hydrolysis (Saponification): This is a common and often preferred method where the ester is treated with a strong base like sodium hydroxide (B78521). chemguide.co.uk The reaction is irreversible and produces an alcohol and a carboxylate salt. lumenlearning.com A subsequent acidification step is required to protonate the salt and isolate the final carboxylic acid. libretexts.org

Comparison of Hydrolysis Methods
FeatureAcid-Catalyzed HydrolysisBase-Mediated Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., H₂SO₄) and excess waterStrong base (e.g., NaOH), followed by acid workup
Nature of Reaction ReversibleIrreversible (goes to completion)
Initial Products Carboxylic acid and alcoholCarboxylate salt and alcohol
Key Advantage Direct formation of the carboxylic acidReaction goes to completion, simplifying product isolation

Nitration Strategies for Phenyl Ring Functionalization

Introducing a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution. The standard reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

However, the regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The 2-butanoic acid group attached to the phenyl ring is an alkyl substituent, which is known to be an ortho, para-director. Therefore, the direct nitration of 2-phenylbutanoic acid would be expected to yield a mixture of 2-(2-nitrophenyl)butanoic acid and 2-(4-nitrophenyl)butanoic acid, with the 3-nitro isomer being a minor or non-existent product. A documented synthesis of 2-(4-nitrophenyl)butyric acid involves the nitration of 2-phenylbutyric acid, confirming the formation of the para-substituted product. prepchem.com

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize waste, and decrease energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to significantly reduced reaction times, increased product yields, and higher purity compared to conventional heating methods. youtube.comresearchgate.net

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles of MAOS can be applied to several steps in its established synthetic routes. For instance:

Esterification: The formation of esters from carboxylic acids and alcohols, a process that often requires prolonged heating, can be significantly expedited using microwave irradiation. mdpi.com

Hydrolysis: The saponification of the corresponding ester intermediate could be completed in minutes under microwave heating, as opposed to hours with conventional refluxing.

Condensation Reactions: Carbon-carbon bond-forming reactions, such as those used to build the butanoic acid backbone, have been shown to be highly amenable to microwave assistance, offering cleaner reactions and better yields in shorter times. researchgate.net

The application of microwave technology offers a promising avenue for optimizing the synthesis of this compound, making the process faster and more energy-efficient. researchgate.net

Catalytic Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer elegant and efficient pathways to this compound and related 2-arylalkanoic acids, often providing high selectivity and milder reaction conditions compared to classical methods.

Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has proven effective for the synthesis of 2-aryl propionic acids, a class of compounds structurally related to this compound. mdpi.com A highly efficient two-step, one-pot protocol involves the palladium-catalyzed Heck coupling of an aryl bromide with an alkene, followed by the hydroxycarbonylation of the resulting styrene (B11656) derivative. mdpi.com

For the synthesis of this compound, this would involve:

Heck Coupling: Reaction of 1-bromo-3-nitrobenzene (B119269) with 1-butene, catalyzed by a palladium complex such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand.

Hydroxycarbonylation: The resulting 1-(3-nitrophenyl)-1-butene is then subjected to carbonylation in the presence of carbon monoxide and water, using the same palladium catalyst system to yield the final carboxylic acid. mdpi.com

This cascade transformation is noted for its high regioselectivity, leading to the desired branched isomer in good yields and avoiding the need for intermediate purification steps. mdpi.com The choice of ligand is crucial for optimizing the yield and selectivity of both the Heck and carbonylation steps. mdpi.com While this specific protocol was optimized for propionic acids, the principles are directly applicable to the synthesis of butanoic acid derivatives.

Table 1: Example of a Palladium-Catalyzed System for 2-Arylalkanoic Acid Synthesis

Step Reactants Catalyst System Key Features
Heck Coupling Aryl Bromide, Alkene Pd(OAc)₂, Phosphine Ligand Forms a C-C bond between the aryl group and the alkene.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. mdpi.combohrium.com This field utilizes small chiral organic molecules to catalyze reactions with high stereocontrol. nih.gov For the synthesis of chiral 2-arylbutanoic acids, key strategies involve the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. nih.govmdpi.com

A common approach involves the α-alkylation of an aldehyde or ketone. For instance, a propanal derivative could be reacted with a 3-nitrobenzyl bromide in the presence of a chiral secondary amine catalyst, such as a proline derivative. The catalyst forms a nucleophilic enamine intermediate with the aldehyde, which then attacks the electrophilic benzyl (B1604629) bromide. Subsequent oxidation of the aldehyde group would yield the desired carboxylic acid. The stereochemistry of the final product is dictated by the chirality of the organocatalyst. mdpi.comscienceopen.com Cinchona alkaloids and thiourea-based molecules are other classes of organocatalysts that have been successfully employed in various asymmetric transformations. scienceopen.com

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. mdpi.comeuropa.eu These benefits are particularly relevant for reactions involving nitration or the handling of energetic intermediates.

Synthesis of Precursors and Intermediates to this compound

The synthesis of the target molecule relies heavily on the efficient preparation of key precursors and intermediates. Methodologies are chosen based on the desired regiochemistry (position of the nitro group) and, if required, stereochemistry.

Several reliable routes exist for the synthesis of precursors like 2-(3-nitrophenyl)butyronitrile and the corresponding butyrates, which can then be hydrolyzed to the final carboxylic acid.

Direct Nitration: One of the most straightforward methods is the direct nitration of 2-phenylbutyric acid using a mixture of concentrated sulfuric and nitric acids at low temperatures (e.g., -10°C). prepchem.com While effective, this method produces a mixture of ortho, meta, and para isomers, which requires subsequent separation.

Synthesis from Nitrohaloarenes: A more regioselective approach starts with a halo-substituted nitrobenzene (B124822), such as 1-chloro-3-nitrobenzene. This precursor can be reacted with malonic esters, like diethyl 2-ethylmalonate, in the presence of a base. The resulting intermediate is then hydrolyzed and decarboxylated to yield this compound. google.com This method avoids the formation of positional isomers. A similar strategy involves reacting 1-fluoro-3-nitrobenzene (B1663965) with ethyl 2-chloropropionate in the presence of potassium tert-butoxide to produce ethyl 2-(3-nitrophenyl)propanoate, demonstrating a viable route for related esters. chemicalbook.com

Synthesis from Nitrophenylacetonitrile: An alternative route involves the alkylation of 3-nitrophenylacetonitrile. The acidic α-proton can be removed by a strong base, and the resulting carbanion can be reacted with an ethyl halide (e.g., bromoethane) to form 2-(3-nitrophenyl)butyronitrile. This nitrile is a direct precursor that can be hydrolyzed to the desired acid.

Condensation of Nitrotoluenes: A patented process describes the condensation of a nitrotoluene with acrylonitrile (B1666552) in the presence of a base (like sodium hydroxide) and a polar aprotic solvent (like dimethylformamide) to produce the corresponding γ-nitrophenylbutyronitrile. google.com For the target compound, this would involve starting with 3-nitrotoluene.

Table 2: Selected Synthetic Routes to Nitrophenylalkanoic Acid Precursors

Starting Material Key Reagents Intermediate Product Reference
2-Phenylbutyric Acid H₂SO₄, HNO₃ Mixture of nitrated isomers prepchem.com
1-Chloro-3-nitrobenzene Diethyl 2-ethylmalonate, Base Diethyl 2-ethyl-2-(3-nitrophenyl)malonate google.com

The synthesis of specific enantiomers of this compound requires the introduction of chirality at the C2 position. This is typically achieved through asymmetric synthesis, where a chiral influence guides the formation of one enantiomer over the other.

Asymmetric organocatalysis provides a direct method for creating chiral precursors. As discussed in section 2.2.2, chiral catalysts like L-proline and its derivatives can facilitate enantioselective carbon-carbon bond-forming reactions. nih.govgoogle.com For example, a three-component Mannich-type reaction catalyzed by L-proline could be used to construct a chiral backbone that is then converted to the target acid. google.com The catalyst's stereochemistry directly translates to the product, enabling the synthesis of precursors with high enantiomeric excess. The development of these methods is a key focus in modern organic synthesis, aiming to provide efficient access to enantiomerically pure compounds. mdpi.combohrium.com

Challenges and Optimization in Synthetic Efficiency and Yield

The synthesis of this compound is not without its challenges, and significant effort is dedicated to optimizing reaction conditions to improve efficiency and yield.

To overcome this lack of regioselectivity, a key optimization strategy is to employ synthetic routes that begin with a precursor where the nitro group is already in the correct position. nih.gov Syntheses starting from 1-halo-3-nitrobenzene or 3-nitrophenylacetonitrile, for example, circumvent the problematic nitration step entirely, ensuring that only the desired 3-nitro isomer is formed. google.compatsnap.com This approach simplifies purification and maximizes the conversion of starting materials into the final product.

Further optimization involves the fine-tuning of reaction conditions. In catalytic processes, the choice of catalyst, ligand, solvent, and temperature can have a profound impact on reaction rates and selectivity. mdpi.comwhiterose.ac.uk For instance, in the palladium-catalyzed synthesis of 2-arylalkanoic acids, screening different phosphine ligands is essential to achieve high yields. mdpi.com Similarly, in base-mediated reactions, the strength and stoichiometry of the base must be carefully controlled to prevent side reactions such as elimination or polymerization. The adoption of continuous flow processing represents another significant optimization, as it provides superior control over reaction parameters, thereby minimizing the formation of impurities and enhancing both yield and safety. researchgate.net

Chemical Reactivity and Transformations of 2 3 Nitrophenyl Butanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group, -COOH, is a primary site of reactivity in 2-(3-nitrophenyl)butanoic acid, readily undergoing reactions typical of aliphatic carboxylic acids.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. This is most commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comquora.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The general equation for the esterification of this compound is as follows:

Esterification Reaction

This reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions of this compound

Alcohol (R'-OH) Ester Product Catalyst
Methanol (CH₃OH) Methyl 2-(3-nitrophenyl)butanoate H₂SO₄
Ethanol (B145695) (CH₃CH₂OH) Ethyl 2-(3-nitrophenyl)butanoate H₂SO₄

Amide Formation

Amide bonds can be formed by reacting this compound with ammonia (B1221849) or a primary or secondary amine. However, the direct reaction requires very high temperatures and is generally inefficient. Therefore, the carboxylic acid is typically activated first.

One common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(3-nitrophenyl)butanoyl chloride then readily reacts with an amine to form the corresponding amide.

Alternatively, a wide array of coupling agents can be used to facilitate the direct amidation between the carboxylic acid and an amine under milder conditions. nih.gov These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Table 2: Common Reagents for Amide Formation from this compound

Reagent(s) Intermediate Amine (R'R''NH) Product
1. SOCl₂ 2. R'R''NH 2-(3-Nitrophenyl)butanoyl chloride Ammonia (NH₃) 2-(3-Nitrophenyl)butanamide
DCC, R'R''NH Activated Ester Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-2-(3-nitrophenyl)butanamide

Salt Formation

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. This is a simple acid-base neutralization reaction. The proton of the hydroxyl group is transferred to the base, resulting in the formation of the 2-(3-nitrophenyl)butanoate anion and the conjugate acid of the base. These salts are typically water-soluble.

Table 3: Salt Formation with this compound

Base Salt Product
Sodium hydroxide (B78521) (NaOH) Sodium 2-(3-nitrophenyl)butanoate
Potassium carbonate (K₂CO₃) Potassium 2-(3-nitrophenyl)butanoate

Transformations Involving the Nitroaromatic Ring

The nitro group (-NO₂) on the phenyl ring is a key functional group that can undergo various transformations and significantly influences the reactivity of the aromatic ring itself.

Reduction of the Nitro Group to Amine Functionality

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (-NH₂). This conversion of this compound yields 2-(3-aminophenyl)butanoic acid. nih.gov This reaction is a cornerstone in synthetic chemistry as it transforms an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the molecule. masterorganicchemistry.com

Several methods are effective for this reduction: masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297).

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of aromatic nitro groups. masterorganicchemistry.com

Table 4: Selected Methods for the Reduction of this compound

Reducing Agent(s) Solvent Product
H₂, Pd/C Ethanol 2-(3-Aminophenyl)butanoic acid
Fe, HCl Water/Ethanol 2-(3-Aminophenyl)butanoic acid
Sn, HCl Ethanol 2-(3-Aminophenyl)butanoic acid

Influence of the Nitro Group on Aromatic Reactivity

The nitro group has a profound influence on the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution (EAS) reactions. Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group is a very strong electron-withdrawing group. vedantu.com It deactivates the aromatic ring towards attack by electrophiles by withdrawing electron density through both the inductive effect and the resonance effect. libretexts.orgtestbook.com

The resonance structures of nitrobenzene (B124822) show that the electron-withdrawing effect is most pronounced at the ortho and para positions, which develop a partial positive charge. vedantu.com

Resonance Structures

Consequently, the meta position is the least deactivated site and is where an incoming electrophile will preferentially attack. Therefore, the nitro group is classified as a deactivating, meta-directing group . vedantu.comtestbook.com In the context of this compound, any further electrophilic substitution on the aromatic ring would be expected to occur at the positions meta to the nitro group (i.e., positions 5 and, to a lesser extent due to steric hindrance, position 1 relative to the butanoic acid substituent).

Reactivity of the Butanoic Acid Chain and α-Carbon

The butanoic acid chain, particularly the α-carbon (the carbon atom adjacent to the carboxyl group), is a key site for chemical modification. The reactivity of this position is influenced by the electron-withdrawing nature of the adjacent carboxylic acid group, which can stabilize anionic intermediates.

While specific studies on the α-carbon functionalization of this compound are not extensively detailed in the available literature, the reactivity of this position in carboxylic acids is well-established in organic chemistry. Electrophilic substitution at the α-carbon can be achieved, most notably through halogenation. libretexts.org

Acid-catalyzed α-chlorination and α-bromination reactions are known to proceed in carboxylic acids, although they are often slower than in analogous ketones. libretexts.org A common and effective method for α-halogenation is the Hell-Volhard-Zelinsky reaction. This process typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). libretexts.org The reaction proceeds via the formation of an acyl halide intermediate, which more readily forms an enol. This enol then reacts with the halogen to install it at the α-position. Subsequent hydrolysis of the α-halo acyl halide yields the α-halogenated carboxylic acid. libretexts.org

For this compound, this would result in the substitution of a hydrogen atom on the α-carbon with a halogen. This functionalized product could then serve as a precursor for further synthetic modifications, such as nucleophilic substitution reactions to introduce other functional groups at the α-position.

Specific non-degradative oxidative transformations targeting the butanoic acid chain or α-carbon of this compound are not well-documented in scientific literature. The aliphatic carbon chain of butanoic acid is generally stable to oxidation under mild conditions. Stronger oxidizing agents would likely lead to the degradation of the molecule, including cleavage of the carbon-carbon bonds (decarboxylation) or oxidation of the phenyl ring, rather than a controlled, non-degradative transformation of the side chain. wikipedia.org

Derivatization for Analytical and Research Purposes

Chemical derivatization is a crucial technique used to modify an analyte to enhance its properties for analysis, typically for chromatography and mass spectrometry. For carboxylic acids like this compound, derivatization is employed to improve chromatographic retention on reverse-phase columns and to increase ionization efficiency and detection sensitivity in mass spectrometry. nih.govnih.gov

A widely used and highly effective derivatization strategy for carboxylic acids in the field of metabolomics involves the use of 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govresearchgate.net This method is applied to a broad spectrum of metabolites containing carboxyl and carbonyl groups, including organic acids, amino acids, fatty acids, and carbohydrates. acs.orgnih.gov The derivatization enhances the detection sensitivity and chromatographic separation of these compounds, making it ideal for analyzing low-abundance metabolites in complex biological samples. acs.orgnih.gov

In this procedure, the carboxyl group of an acid like this compound is coupled with 3-NPH to form a stable 3-nitrophenylhydrazone product. nih.gov This reaction significantly improves the analytical characteristics of the molecule for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov The 3-NPH tag increases the molecule's hydrophobicity, leading to better retention on reversed-phase columns, and the nitroaromatic group enhances ionization for sensitive detection by mass spectrometry. acs.org Studies have shown that this derivatization can improve sensitivity by more than 50 times for some short- to medium-chain carboxylic acids. acs.org

The derivatization of carboxylic acids with 3-NPH is a condensation reaction that follows a nucleophilic addition-elimination mechanism. nih.govresearchgate.net The reaction requires an activating agent, typically a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and is often catalyzed by a base like pyridine. nih.govresearchgate.net

The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carbodiimide (EDC) first activates the carboxyl group of the acid, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The 3-nitrophenylhydrazine then acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of the Hydrazide: A stable amide-like bond (hydrazide) is formed between the carboxylic acid and the 3-NPH, releasing an isourea byproduct from the EDC. nih.govresearchgate.net

The efficiency of this derivatization is influenced by several factors, including reaction temperature, time, and the concentration of the reagents. nih.govresearchgate.net Optimization of these conditions is critical to ensure complete derivatization and achieve maximum sensitivity and reproducibility. researchgate.net For instance, one study optimizing the derivatization of ten key carboxylic acids found that a single set of reaction conditions was not universally optimal for all analytes, highlighting the need for method development. nih.gov However, general optimal conditions have been established that provide good efficiency for a wide range of acids. researchgate.netresearchgate.net

Table 1: Optimized Conditions for 3-NPH Derivatization of Carboxylic Acids

This interactive table summarizes typical optimized reagent concentrations for the derivatization of carboxylic acids using 3-NPH, as determined by UPLC/QTOF MS analysis in a study by Han et al.

ReagentOptimal ConcentrationSolvent System
3-NPH 50 mMMethanol:Water (75:25, v/v)
EDC 30 mMMethanol:Water (75:25, v/v)
Pyridine 1.5%Methanol:Water (75:25, v/v)
Data sourced from studies on central carbon metabolism intermediates. researchgate.netresearchgate.net

The validation of methods using 3-NPH derivatization has demonstrated good linearity (R² > 0.99) and reproducibility (CV ≤ 15%). nih.gov The limits of detection and quantification are typically in the low picomole to high femtomole range on-column, allowing for the accurate measurement of trace amounts of carboxylic acids in various biological fluids. nih.govresearchgate.net

Stereochemical Aspects of 2 3 Nitrophenyl Butanoic Acid

Identification of Chiral Centers and Enantiomerism

The molecular structure of 2-(3-nitrophenyl)butanoic acid contains a single stereogenic center, also known as a chiral center. This center is located at the second carbon atom (C2) of the butanoic acid chain. A carbon atom is defined as chiral when it is bonded to four different and distinct groups. libretexts.org

In the case of this compound, the C2 atom is attached to:

A hydrogen atom (-H)

A carboxyl group (-COOH)

An ethyl group (-CH2CH3)

A 3-nitrophenyl group (-C6H4NO2)

The presence of this single chiral center means that the molecule is not superimposable on its mirror image. libretexts.org This non-superimposability results in the existence of two distinct stereoisomers called enantiomers. These enantiomers are mirror images of each other and are designated as (R)-2-(3-nitrophenyl)butanoic acid and (S)-2-(3-nitrophenyl)butanoic acid, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share identical physical properties such as melting point and solubility, they differ in their interaction with plane-polarized light, rotating it in opposite directions.

Enantioselective Synthesis Methodologies

Producing a single enantiomer of a chiral compound is a significant goal in chemical synthesis, particularly for pharmaceuticals. Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer in higher yield than the other. organic-chemistry.org Several methodologies could be applied to achieve this for this compound.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that adds two hydrogen atoms across a double bond with a high degree of stereoselectivity, using a chiral catalyst. wikipedia.org For the synthesis of this compound, a suitable precursor would be an unsaturated carboxylic acid, such as 2-(3-nitrophenyl)-2-butenoic acid. By reacting this precursor with hydrogen gas in the presence of a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated to a chiral ligand, one of the two enantiomers can be preferentially formed. wikipedia.orgnsf.gov The choice of the chiral ligand is crucial as it determines the stereochemical outcome of the reaction, leading to a product with a high enantiomeric excess (e.e.).

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. These catalysts offer an alternative to metal-based systems. A hypothetical organocatalytic route to synthesize an enantiomer of this compound could involve an asymmetric conjugate addition. For example, a Michael addition of an ethyl group equivalent to a 3-nitrophenyl-substituted acrylate (B77674) derivative, catalyzed by a chiral amine or squaramide, could establish the chiral center with high enantioselectivity. Subsequent chemical modifications would then convert the intermediate into the final butanoic acid product.

Use of Chiral Auxiliaries

A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. scielo.org.mx For this compound, one could start with (3-nitrophenyl)acetic acid. This acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. nih.govsigmaaldrich.com The resulting adduct can then undergo a diastereoselective alkylation with an ethyl halide. The steric environment created by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched this compound, and the auxiliary can often be recovered for reuse. wikipedia.org

Chiral Resolution Techniques

When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. wikipedia.org

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and quantification of enantiomers. The success of these separations largely depends on the choice of a suitable chiral stationary phase (CSP).

For acidic compounds such as this compound, polysaccharide-based CSPs and anion-exchanger CSPs have shown considerable success in providing enantioselective separation. chiraltech.comchiraltech.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

In HPLC, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of racemic compounds, including aromatic carboxylic acids. researchgate.netnih.gov The chiral recognition mechanism of these CSPs involves a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org The presence of the phenyl ring and the nitro group in this compound suggests that π-π and dipole-dipole interactions would play a significant role in the chiral recognition process on these types of stationary phases.

Anion-exchange type CSPs are also highly effective for the enantiomeric separation of acidic compounds. chiraltech.com These stationary phases typically contain a chiral selector with a basic site that ionically interacts with the acidic analyte. For this compound, the carboxylic acid group would be the primary site for this ionic interaction.

A typical HPLC method for the enantiomeric purity assessment of a compound similar to this compound might involve the following conditions:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol with a small percentage of a strong acid (e.g., trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often superior resolution. chromatographyonline.com For acidic compounds, the inherent acidity of the carbon dioxide in the mobile phase can be sufficient to achieve good enantioseparation, although the addition of a small amount of an acidic additive to the co-solvent is often beneficial. chiraltech.com

Polysaccharide-based CSPs are also highly effective in SFC for the separation of a wide range of chiral compounds. chiraltech.comeuropeanpharmaceuticalreview.com The principles of chiral recognition are similar to those in HPLC. Anion-exchanger CSPs have also been successfully applied in SFC for the enantioseparation of acidic compounds. chiraltech.com

A representative SFC method for a compound like this compound could be as follows:

ParameterCondition
Column Immobilized Polysaccharide-based CSP
Mobile Phase Supercritical CO2 / Methanol with 0.1% Formic Acid
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at a suitable wavelength
Temperature 40 °C

Stereochemical Influence on Molecular Recognition and Interactions (non-clinical)

The three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with other chiral molecules, such as biological receptors and enzymes. This stereochemical influence is fundamental to understanding the molecule's behavior in a biological system, even in non-clinical contexts. The differential interactions of the enantiomers of this compound can be attributed to the specific spatial orientation of its functional groups: the carboxylic acid, the nitrophenyl group, and the ethyl group, around the chiral center.

The principle of chiral recognition relies on a minimum of three points of interaction between the chiral molecule and its binding partner. wikipedia.org For an enantiomer of this compound, these interactions could involve:

Ionic Bonding: The carboxylate group can form strong ionic bonds with positively charged residues (e.g., arginine, lysine) in a binding pocket.

Hydrogen Bonding: The carboxylic acid group can also act as both a hydrogen bond donor and acceptor. The nitro group can act as a hydrogen bond acceptor.

π-π Stacking: The nitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of a protein.

Hydrophobic Interactions: The ethyl group and the phenyl ring can participate in hydrophobic interactions within a nonpolar pocket of a binding site.

The precise spatial arrangement of these groups in one enantiomer will allow for a more complementary fit into a specific chiral binding site compared to its mirror image. This difference in binding affinity and orientation can lead to variations in molecular recognition and subsequent interactions. For instance, in a hypothetical enzyme active site, one enantiomer might bind optimally to induce a conformational change, while the other enantiomer binds weakly or in a non-productive orientation. These stereoselective interactions are crucial in various non-clinical research areas, such as in vitro assays for target validation and mechanistic studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Nitrophenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise environment of each proton and carbon atom can be determined.

Proton NMR (¹H NMR) for Elucidation of Proton Environments

The ¹H NMR spectrum of 2-(3-nitrophenyl)butanoic acid is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the nitrophenyl ring, and the protons of the butanoic acid chain.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is anticipated to appear as a broad singlet far downfield, typically in the 10-12 ppm region. This significant downfield shift is characteristic of acidic protons in carboxylic acids. libretexts.orglibretexts.org

Aromatic Protons (C₆H₄): The four protons on the 3-nitrophenyl ring are chemically non-equivalent and will appear in the aromatic region (typically 7.0-8.5 ppm). The electron-withdrawing nitro group strongly influences their chemical shifts. The proton ortho to the nitro group (at C2) would be the most deshielded. The proton between the nitro and the butanoic acid substituents (at C4) would also be significantly downfield. The remaining protons at C5 and C6 would appear at slightly lower chemical shifts. The complex splitting patterns (doublets, triplets, or doublet of doublets) would arise from spin-spin coupling with adjacent aromatic protons.

Aliphatic Protons (-CH(Ar)-CH₂-CH₃): The protons on the butanoic acid side chain will appear further upfield.

The methine proton (-CH -Ar) alpha to the phenyl ring is expected around 3.5-4.0 ppm, appearing as a triplet due to coupling with the adjacent methylene (B1212753) group.

The methylene protons (-CH₂ -) are diastereotopic and would likely appear as a complex multiplet in the 1.8-2.2 ppm range. libretexts.orgdocbrown.info

The terminal methyl protons (-CH₃ ) would be the most shielded, appearing as a triplet around 0.9-1.2 ppm due to coupling with the neighboring methylene group. docbrown.infohmdb.ca

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Proton AssignmentPredicted MultiplicityCoupling Constant (J, Hz)Integration
10.0 - 12.0-COOHBroad Singlet (br s)N/A1H
~8.2Ar-H (ortho to NO₂)Singlet or Doublet~2 Hz1H
~7.8-8.0Ar-HDoublet or Doublet of Doublets~7-8 Hz2H
~7.5Ar-HTriplet~7-8 Hz1H
3.5 - 4.0-CH(Ar)-Triplet (t)~7.5 Hz1H
1.8 - 2.2-CH₂-Multiplet (m)~7.5 Hz2H
0.9 - 1.2-CH₃Triplet (t)~7.5 Hz3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to resonate in the 170-185 ppm range. libretexts.orgdocbrown.info

Aromatic Carbons (C₆H₄): The six aromatic carbons will produce signals between 120-150 ppm. The carbon atom directly attached to the nitro group (C3) will be significantly deshielded. The carbon attached to the butanoic acid substituent (C1) will also be downfield. The other four aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

Aliphatic Carbons (-CH-CH₂-CH₃): These carbons will appear in the upfield region of the spectrum. The methine carbon (-C H-Ar) will be around 40-50 ppm, the methylene carbon (-C H₂-) around 25-35 ppm, and the terminal methyl carbon (-C H₃) will be the most shielded, appearing around 10-15 ppm. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Assignment
170 - 185-COOH
~148Ar-C (C-NO₂)
~145Ar-C (C-alkyl)
120 - 135Aromatic CH carbons
40 - 50-CH(Ar)-
25 - 35-CH₂-
10 - 15-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for confirming the structural assembly by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

A cross-peak between the methyl protons (~1.0 ppm) and the methylene protons (~2.0 ppm).

A cross-peak between the methylene protons (~2.0 ppm) and the methine proton (~3.7 ppm).

Correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Expected key correlations would include:

The methine proton (~3.7 ppm) showing a correlation to the aromatic carbon C1, definitively linking the butanoic acid chain to the phenyl ring.

Protons on the aromatic ring showing correlations to the methine carbon.

The methine and methylene protons showing correlations to the carbonyl carbon (~175 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₁NO₄, giving it a molecular weight of approximately 209.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 209. Key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent peak at M-45 (m/z = 164) corresponding to the loss of the -COOH radical. libretexts.org

Loss of the nitro group: A peak at M-46 (m/z = 163) from the loss of -NO₂.

Alpha-cleavage: Cleavage of the bond between C2 and C3 of the butanoic chain, leading to the loss of an ethyl radical (-CH₂CH₃), resulting in a fragment at M-29 (m/z = 180).

Benzylic cleavage: Cleavage of the Cα-Cβ bond is common for alkylbenzenes. The cleavage between the methine carbon and the phenyl ring could generate a fragment corresponding to the nitrophenyl cation (m/z = 122).

McLafferty Rearrangement: For carboxylic acids, this can lead to characteristic fragments, though other fragmentation pathways may dominate here. miamioh.edu

Predicted Key Fragments in the Mass Spectrum

m/z ValuePredicted Fragment Identity
209[M]⁺ (Molecular Ion)
164[M - COOH]⁺
163[M - NO₂]⁺
180[M - CH₂CH₃]⁺
122[C₆H₄NO₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Carboxylic Acid Group: This group gives two very distinct signals:

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.orglibretexts.org

A strong, sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Nitro Group: The NO₂ group will show two strong stretching vibrations: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching appears as weaker bands just above 3000 cm⁻¹. vscht.cz

Aliphatic Chain: Aliphatic C-H stretching from the butanoic acid chain will be observed as sharp peaks just below 3000 cm⁻¹. vscht.cz

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
>3000 (weak)C-H stretchAromatic
<3000 (medium)C-H stretchAliphatic
1725 - 1700 (strong)C=O stretchCarboxylic Acid
1600 - 1450C=C stretchAromatic Ring
1560 - 1510 (strong)N-O asymmetric stretchNitro Group
1385 - 1345 (strong)N-O symmetric stretchNitro Group

X-ray Crystallography for Solid-State Structural Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. mdpi.com A key feature expected in the crystal structure is intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.govuci.edu This typically results in the formation of a centrosymmetric dimer, where two molecules are linked via a pair of O-H···O=C hydrogen bonds. uci.edumdpi.com The analysis would also reveal the packing of these dimers in the crystal lattice and the specific conformation adopted by the butanoic acid chain relative to the plane of the nitrophenyl ring.

Spectroscopic Analysis of Derivatives and Analogs

The spectroscopic analysis of derivatives and analogs of this compound is crucial for confirming their molecular structures, understanding the influence of functional group modifications, and elucidating structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide complementary information to build a complete picture of these molecules. wikipedia.orgopenstax.orglibretexts.org

The study of positional isomers, such as 2-(4-nitrophenyl)butanoic acid, allows for the examination of how the nitro group's placement on the phenyl ring affects the electronic environment and, consequently, the spectroscopic signatures. entrepreneur-cn.com Ester derivatives, like nitrophenyl butyrates, are analyzed to confirm the success of esterification and to study the properties of the resulting compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift of the carboxylic acid proton (–COOH) is typically found in the highly deshielded region, often around 10–12 ppm, and can appear as a broad singlet. libretexts.org Protons on the carbon adjacent to the carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.org

In ¹³C NMR, carboxyl carbons are characteristically observed between 165 and 185 ppm. openstax.org The carbons of the nitrophenyl group will have distinct chemical shifts influenced by the electron-withdrawing nature of the nitro group.

Interactive Table: Predicted ¹H and ¹³C NMR Data for Analogs Below is a table summarizing the expected NMR spectral data for analogs of this compound based on general spectroscopic principles.

Compound NameKey ¹H NMR Signals (Predicted ppm)Key ¹³C NMR Signals (Predicted ppm)
2-(4-Nitrophenyl)butanoic acid ~10-12 (broad s, 1H, COOH), ~8.2 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.6 (t, 1H, CH), ~2.0 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)~175 (C=O), ~147 (Ar-C-NO₂), ~129 (Ar-CH), ~124 (Ar-CH), ~45 (CH-COOH), ~26 (CH₂), ~13 (CH₃)
2-Nitrophenyl n-butyrate ~8.1-7.2 (m, 4H, Ar-H), ~2.5 (t, 2H, O=C-CH₂), ~1.8 (sextet, 2H, CH₂), ~1.0 (t, 3H, CH₃)~170 (C=O), ~145 (Ar-C-NO₂), ~142 (Ar-C-O), ~120-135 (Ar-CH), ~36 (O=C-CH₂), ~18 (CH₂), ~13 (CH₃)
2,2,3-Trimethyl-3-(3-nitrophenyl)butanoic acid ~11-12 (broad s, 1H, COOH), ~8.1-7.5 (m, 4H, Ar-H), ~1.5 (s, 3H, CH₃), ~1.3 (s, 6H, 2xCH₃)~180 (C=O), ~148 (Ar-C-NO₂), ~121-135 (Ar-CH), ~50 (Quaternary C), ~45 (Quaternary C), ~20-25 (CH₃)

s = singlet, d = doublet, t = triplet, m = multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Carboxylic acids have two very characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹. openstax.org The nitro group (–NO₂) typically shows two strong stretching vibrations, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1390 cm⁻¹.

Interactive Table: Key IR Absorption Frequencies (cm⁻¹) for Analogs This table outlines the principal IR absorption bands expected for derivatives and analogs.

Compound NameO–H Stretch (Carboxylic Acid)C=O StretchN-O Stretch (Asymmetric)N-O Stretch (Symmetric)
2-(4-Nitrophenyl)butanoic acid 2500–3300 (very broad)~1710~1520~1350
2-Nitrophenyl n-butyrate Absent~1760 (Ester)~1530~1350
4-(4-Nitrophenyl)butyric acid 2500–3300 (very broad)~1710~1520~1350

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For carboxylic acids, the molecular ion peak [M]⁺ may be observed. Common fragmentation patterns for butanoic acid derivatives include the loss of the ethyl group or the carboxyl group. docbrown.infoyoutube.com The presence of the nitrophenyl moiety introduces specific fragmentation pathways, often involving the nitro group. For example, the mass spectrum for 2-Nitrophenyl n-butyrate shows a molecular ion peak and characteristic fragments. nist.gov

Interactive Table: Mass Spectrometry Data for Analogs The following table details the molecular weight and significant mass-to-charge ratio (m/z) peaks for selected analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
2-(4-Nitrophenyl)butanoic acid C₁₀H₁₁NO₄209.20 entrepreneur-cn.com209 [M]⁺, 164 [M-COOH]⁺, 138, 122, 92
2-Nitrophenyl n-butyrate C₁₀H₁₁NO₄209.20 nist.gov209 [M]⁺, 139, 122, 93, 71, 43 nist.gov
2,2,3-Trimethyl-3-(3-nitrophenyl)butanoic acid C₁₃H₁₇NO₄251.28 nih.gov251 [M]⁺, 206 [M-COOH]⁺, 150, 134

X-ray Crystallography

For unambiguous structural elucidation, especially for novel compounds or those with stereocenters, single-crystal X-ray crystallography is the definitive technique. nih.gov This method determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov Obtaining a suitable crystal of a derivative or analog allows for its absolute structural confirmation, which is paramount in fields like pharmaceutical development and materials science. wikipedia.orgnih.gov

Computational and Theoretical Studies on 2 3 Nitrophenyl Butanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations for 2-(3-nitrophenyl)butanoic acid and its derivatives have been employed to determine various molecular properties with a high degree of accuracy. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set like 6-31+G(d) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netmaterialsciencejournal.org

The first step in most computational studies is geometry optimization, a process that determines the lowest energy, and therefore most stable, three-dimensional arrangement of a molecule's atoms. mdpi.com For this compound, this involves finding the specific bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface.

Conformational analysis is crucial as molecules can often exist in multiple spatial arrangements (conformers) with distinct energies. mdpi.com By systematically rotating the single bonds—specifically around the Cα-Cβ bond of the butanoic acid chain and the bond connecting the phenyl ring to the chiral carbon—researchers can identify various stable conformers. DFT calculations are then used to compute the relative energies of these conformers, identifying the most probable structures under given conditions. researchgate.net For carboxylic acids, the orientation of the carboxyl group itself (syn vs. anti) is a key conformational feature, with the syn conformation generally being more stable. nih.gov

ParameterOptimized ValueMethod/Basis Set
C=O Bond Length~1.21 ÅB3LYP/6-311G(d,p)
C-O Bond Length~1.35 ÅB3LYP/6-311G(d,p)
N-O Bond Length (NO₂)~1.23 ÅB3LYP/6-311G(d,p)
C-N Bond Length (NO₂)~1.48 ÅB3LYP/6-311G(d,p)

Note: The values presented are typical for related structures and may vary slightly for the specific molecule of interest. The bond lengths are derived from DFT calculations on similar nitrophenyl carboxylate compounds. materialsciencejournal.org

The electronic properties of a molecule are fundamental to its chemical reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. thaiscience.info Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For nitrophenyl compounds, the LUMO is often localized on the nitro-substituted aromatic ring, indicating this region is susceptible to nucleophilic attack. researchgate.net

OrbitalEnergy (eV)Description
HOMO -7.5 to -8.5Indicates electron-donating capability.
LUMO -2.5 to -3.5Indicates electron-accepting capability.
Energy Gap (ΔE) 4.0 to 6.0Correlates with chemical stability.

Note: These energy values are representative for nitrophenyl derivatives and are calculated using DFT methods. The exact values depend on the specific functional and basis set used. thaiscience.inforesearchgate.net

Computational vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. After a geometry optimization, harmonic vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the frequencies and intensities of the molecule's vibrational modes. academie-sciences.fr

By comparing the calculated vibrational spectra with experimentally obtained FTIR and FT-Raman data, researchers can validate the computed structure and gain a detailed understanding of the molecule's vibrational characteristics. researchgate.net Specific vibrational modes can be assigned to the stretching, bending, and torsional motions of particular functional groups, such as the carbonyl (C=O) of the carboxylic acid, the nitro group (NO₂), and the C-H bonds of the aromatic ring. materialsciencejournal.org

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500 (monomer), ~2500-3300 (dimer)
C-H (Aromatic)Stretching~3000-3100
C=O (Carboxylic Acid)Stretching~1700-1760
N-O (Nitro Group)Symmetric Stretch~1350-1370
N-O (Nitro Group)Asymmetric Stretch~1520-1540

Note: Predicted wavenumbers are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation and basis set limitations. researchgate.net

Molecular Dynamics Simulations (if applicable for conformational studies)

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ub.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. nih.gov

For this compound, MD simulations could be particularly useful for exploring its conformational landscape in solution. nih.gov Such simulations can reveal how interactions with solvent molecules (e.g., water) influence the preferred conformations of the flexible butanoic acid side chain and the orientation of the phenyl ring. mdpi.com This approach captures a broader conformational ensemble than static calculations alone, providing a more complete picture of the molecule's behavior in a condensed phase. ub.edu

Quantitative Structure-Activity Relationships (QSAR) for Analogs (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific property. mdpi.com While often used for biological activity, QSAR can also model physicochemical properties like solubility, melting point, or chromatographic retention time. core.ac.ukresearchgate.net

For analogs of this compound, a QSAR model could be developed by first calculating a set of molecular descriptors for each analog. These descriptors, which quantify various aspects of the molecular structure, can be derived from DFT calculations and include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, Mulliken charges. nih.gov

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical Descriptors: Molecular surface area and volume.

Using statistical methods like multiple linear regression (MLR), a mathematical model is built that relates these descriptors to the property of interest. nih.gov Such a model can then be used to predict the properties of new, unsynthesized analogs, guiding the design of compounds with desired physicochemical characteristics.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, transition states, intermediates, and products. diva-portal.orgrsc.org

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to:

Locate Transition States: Find the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which is directly related to the reaction rate. mdpi.com

Analyze Reaction Pathways: Compare the energetics of different possible mechanisms to determine the most favorable route. nih.gov

These computational investigations provide a detailed, atomistic view of how bonds are formed and broken, offering insights that are often difficult or impossible to obtain through experimental means alone. rsc.org

Applications of 2 3 Nitrophenyl Butanoic Acid in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The molecular architecture of 2-(3-nitrophenyl)butanoic acid makes it a valuable starting material for constructing intricate molecular frameworks. The presence of the nitro group and the carboxylic acid provides two distinct points for chemical modification, while the phenyl ring serves as a rigid scaffold.

The 3-nitrophenyl group is a key component in the synthesis of various heterocyclic systems. Although research directly utilizing this compound is limited, related structures containing the 3-nitrophenyl moiety serve as crucial precursors to complex scaffolds. For instance, research has shown that 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone can undergo regioselective cyclocondensation with cyanothioacetamide. nih.govacs.orgresearchgate.net This reaction yields complex heterocyclic structures such as 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. nih.govacs.orgresearchgate.net

These tetrahydroisoquinoline derivatives can be further modified. For example, they can react with various halo compounds, such as N-aryl-2-chloroacetamides, to produce N-aryl-(5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides. acs.org Subsequent intramolecular cyclization of these products leads to the formation of even more complex, fused-ring systems like 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.govacs.orgresearchgate.net The versatility of the 3-nitrophenyl group in these syntheses highlights the potential of this compound as a foundational building block for a wide array of structurally diverse and complex heterocyclic scaffolds. The nitroalkene functional group, in general, is a versatile precursor for synthesizing a variety of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

Table 1: Synthesis of Tetrahydroisoquinoline Scaffold
Starting MaterialReagentProductYieldReference
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanoneCyanothioacetamide7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione96% nih.gov
This table details the reaction forming a complex tetrahydroisoquinoline scaffold, demonstrating the utility of the 3-nitrophenyl group in heterocyclic synthesis.

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is fundamental in modern chemistry. Compounds like this compound possess a chiral center at the carbon atom adjacent to the carboxyl group. When resolved into its individual enantiomers, it can serve as a chiral precursor or a chiral auxiliary. du.ac.in A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. du.ac.in

The use of chiral building blocks is a cornerstone of synthesizing complex, stereochemically defined molecules. ims.ac.jp While the principles of asymmetric synthesis are well-established and the use of chiral reagents is widespread, specific examples detailing the application of enantiomerically pure this compound as a chiral precursor in asymmetric reactions are not prominent in the available scientific literature. Nevertheless, its structure is analogous to other chiral acids that are employed in the synthesis of enantiomerically enriched compounds.

Use in Synthetic Methodology Development

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry, enabling the creation of molecules with greater efficiency and selectivity. This often involves using specific substrates to test the scope and limitations of a new reaction. Based on available literature, this compound has not been prominently featured as a key substrate in the development of new synthetic methods. Research in this area tends to utilize more common or simpler molecules to establish proof-of-concept before expanding to more complex structures.

Integration into Novel Materials or Polymers (if academic literature exists, excluding biological materials for clinical use)

The incorporation of functional molecules into polymers can impart unique properties to the resulting materials. The nitrophenyl group, for instance, can influence thermal stability, optical properties, or serve as a reactive handle for further polymer modification. However, there is a lack of specific academic literature describing the direct integration of this compound into novel non-biological polymers or materials.

Related research has explored the synthesis of gamma-(nitrophenyl)butyronitriles, which can be prepared from nitrophenylalkanes. google.com These nitrile compounds are noted as useful intermediates that can be reduced to form corresponding amines, which in turn can be converted into polyisocyanates for the preparation of polyurethanes. google.com This suggests a potential, though indirect, route where a derivative of this compound could theoretically be used in polymer synthesis, but direct evidence of this application remains undocumented.

Intermediacy in the Synthesis of Other Fine Chemicals (excluding pharmaceuticals/drugs as final products)

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The isomeric compound, 2-(4-nitrophenyl)butyric acid, is known to be a versatile intermediate in the synthesis of various fine chemicals, including those used in cosmetics and specialty materials. entrepreneur-cn.commade-in-china.com

For this compound, its role as a precursor to complex heterocyclic molecules, such as the tetrahydroisoquinoline and thieno[2,3-c]isoquinoline systems, represents a clear application in the synthesis of specialized, high-value fine chemicals. nih.govacs.orgresearchgate.net These complex organic molecules are not intended as final pharmaceutical products but serve as unique chemical entities for further research and development in various fields.

The synthesis of dyes often relies on aromatic compounds, particularly those containing nitro and amino groups. The general route to producing common azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable nucleophile. sphinxsai.com

While direct examples of this compound being used for dye synthesis are not available, its structure contains the necessary precursor functionality. The nitro group on the phenyl ring can be chemically reduced to an amino group (aniline derivative). This resulting amine can then undergo diazotization with nitrous acid to form a reactive diazonium salt. This salt can subsequently be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form a highly colored azo dye. sphinxsai.com The use of related compounds like 3-nitro salicylic (B10762653) acid in the synthesis of novel azo dyes supports the chemical feasibility of this pathway. sphinxsai.com The 4-nitro isomer, 2-(p-nitrophenyl)butyric acid, is also noted for its application as a precursor in the synthesis of dyes and pigments for textiles and printing inks. entrepreneur-cn.commade-in-china.com

Table of Compounds Mentioned

Table 2: List of Chemical Compounds
Compound Name
1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone
This compound
2-(4-nitrophenyl)butyric acid
3-nitro salicylic acid
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione
cyanothioacetamide
gamma-(nitrophenyl)butyronitriles
N-aryl-2-chloroacetamides
N-aryl-(5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides
This table lists all chemical compounds mentioned in the article.

Future Research Directions and Unexplored Avenues for 2 3 Nitrophenyl Butanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for analogous compounds, such as 2-(4-nitrophenyl)butanoic acid, often rely on multi-step processes that may involve harsh nitration conditions or the use of strong bases like sodium hydride. These traditional routes can present environmental and safety challenges. A significant future research direction lies in developing more efficient and sustainable synthetic pathways specifically tailored for 2-(3-nitrophenyl)butanoic acid.

Key areas for exploration include:

Biocatalytic Approaches: The use of enzymes, such as esterases or lipases, in whole-cell catalysis offers a green alternative for producing chiral 2-arylpropionic acids. frontiersin.org Research could focus on identifying or engineering enzymes capable of stereoselectively synthesizing (R)- or (S)-2-(3-nitrophenyl)butanoic acid from prochiral precursors or resolving a racemic mixture. Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and waste generation. researchgate.netmdpi.com

Chemoenzymatic Cascades: Integrating enzymatic steps with chemical reactions in one-pot cascades can improve efficiency by minimizing intermediate purification steps. researchgate.net For instance, an enzymatic resolution could be coupled with a chemical transformation of the undesired enantiomer.

Modern Catalytic Methods: Exploring advanced transition-metal-catalyzed cross-coupling reactions could provide direct and atom-economical routes. For example, methods developed for the synthesis of other 2-aryl propionic acids could be adapted. mdpi.com This avoids the need for starting with pre-nitrated materials, instead introducing the nitro group or a precursor at a different stage under more controlled conditions.

Table 1: Comparison of Potential Synthetic Routes for this compound

Feature Traditional Chemical Synthesis Future Sustainable Synthesis
Starting Materials Nitro-substituted benzenes, alkyl acetoacetates google.com Substituted styrenes, epoxides, catechols
Key Reagents Strong acids (H₂SO₄/HNO₃), strong bases (NaH), harsh reducing agents google.com Enzymes (esterases, dehydrogenases), whole-cell biocatalysts, mild chemical catalysts frontiersin.orgresearchgate.net
Reaction Conditions High temperatures, extreme pH Mild temperatures, near-neutral pH
Stereocontrol Often produces racemic mixtures requiring resolution High enantioselectivity achievable directly
Environmental Impact Higher waste generation, use of hazardous reagents Biodegradable catalysts, lower energy consumption, reduced waste rsc.org

Exploration of Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a reactive nitro group and a versatile carboxylic acid moiety, makes it a valuable scaffold for chemical diversification. Future research should systematically explore the transformation of these functional groups to generate novel derivatives.

Transformations of the Nitro Group: The nitro group is a gateway to numerous other functionalities. Its selective reduction to an amino group (2-amino-3-phenylbutanoic acid derivative) would yield a valuable building block. This aniline (B41778) derivative could undergo a wide array of subsequent reactions, including diazotization, amide coupling, and the synthesis of heterocyclic compounds. The partial reduction to nitroso or hydroxylamine (B1172632) derivatives could also be explored. mdpi.com

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of derivatives, such as esters, amides, acid chlorides, and hydrazides. researchgate.netijpsr.com Creating a library of these derivatives would be a crucial step in exploring the structure-property relationships of this class of compounds. For instance, reacting the acid with different alcohols or amines could systematically tune properties like solubility and reactivity. researchgate.net

Table 2: Potential Chemical Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Nitro Group Full Reduction H₂, Pd/C; SnCl₂/HCl Amine (-NH₂)
Partial Reduction Zn/NH₄Cl Hydroxylamine (-NHOH)
Cyclization (post-reduction) Weak reducing agents Hydroxamic acids, Lactams wikipedia.org
Carboxylic Acid Esterification Alcohols (e.g., Methanol, Ethanol) / H⁺ Ester (-COOR)
Amidation Amines / Coupling agents (e.g., DCC, EDC) Amide (-CONR₂)
Hydrazide Formation Hydrazine Hydrate Hydrazide (-CONHNH₂) researchgate.net
Acid Halide Formation SOCl₂, (COCl)₂ Acid Chloride (-COCl)

Advanced Spectroscopic and Structural Investigations

A fundamental understanding of a molecule's properties begins with its precise structural and spectroscopic characterization. For this compound, which has positional isomers (2-nitro and 4-nitro), unambiguous characterization is paramount.

Isomeric Differentiation: Advanced analytical techniques are needed to clearly distinguish the 3-nitro isomer from its 2- and 4-nitro counterparts. Techniques like Raman spectroscopy have proven effective in identifying nitrophenol isomers based on their unique vibrational fingerprints, a methodology that could be directly applied here. spectroscopyonline.com Similarly, advanced electrochemical sensors can be developed for the selective detection of specific isomers. nih.gov

NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced 2D techniques are essential for unequivocal assignment. docbrown.inforesearchgate.netdocbrown.info Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would definitively establish the connectivity between protons and carbons, confirming the meta substitution pattern.

X-ray Crystallography: The most powerful tool for elucidating the three-dimensional atomic arrangement is single-crystal X-ray diffraction. wikipedia.orgnih.gov Obtaining a crystal structure of this compound would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding, which govern the material's bulk properties. mdpi.com

Table 3: Spectroscopic and Structural Analysis Techniques

Technique Information Gained Rationale for Future Research
Raman Spectroscopy Vibrational modes of functional groups (NO₂, COOH) Unambiguous differentiation from 2-nitro and 4-nitro isomers based on unique spectral fingerprints. spectroscopyonline.com
2D NMR (HSQC, HMBC) C-H connectivity and long-range correlations Definitive confirmation of the 3-nitro substitution pattern and full structural elucidation in solution.
X-Ray Crystallography 3D molecular structure, bond parameters, crystal packing, intermolecular interactions Provides fundamental data on solid-state conformation and hydrogen bonding networks; enables structure-property correlation. nih.govtandfonline.com
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition Confirmation of chemical formula and purity of synthesized compounds and their derivatives.

Theoretical Studies on Complex Reactivity and Interactions

Computational chemistry provides powerful predictive tools that can guide and rationalize experimental work. Theoretical studies on this compound represent a significant and unexplored research avenue.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and reactivity of the molecule. rsc.org By calculating properties like frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various reactivity descriptors, researchers can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com This can help in designing new chemical transformations and understanding reaction mechanisms. DFT can also be used to simulate vibrational spectra (IR and Raman), aiding in the interpretation of experimental data. tandfonline.com

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential synthetic reactions or chemical transformations. This allows for the in silico screening of different reagents and conditions to identify the most promising pathways before undertaking extensive laboratory work.

Intermolecular Interaction Studies: Theoretical methods can model and quantify the non-covalent interactions, such as hydrogen bonding and π-π stacking, that would govern the molecule's behavior in condensed phases or its interaction with other materials.

Table 4: Potential Applications of Theoretical Studies

Computational Method Research Application Predicted Outcomes
Density Functional Theory (DFT) Reactivity Analysis HOMO-LUMO gap, electrostatic potential, Fukui functions to predict reactive sites. scielo.org.mx
Spectroscopic Prediction Calculation of IR, Raman, and NMR spectra to support experimental characterization. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) Bonding Analysis Characterization of intra- and intermolecular bonds, including hydrogen bonds. rsc.org
Molecular Dynamics (MD) Simulation Conformational Analysis Exploration of stable conformers in solution and their dynamic behavior.

Potential for New Material Applications (excluding clinical applications)

The unique combination of a carboxylic acid and a nitroaromatic ring suggests that this compound could serve as a valuable building block for novel materials.

Polymer Chemistry: The compound could be explored as a functional monomer or a precursor to one. The carboxylic acid group provides a handle for polymerization, for example, through polyester (B1180765) or polyamide formation. The pendant nitrophenyl group would impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, or dielectric constant. Furthermore, the nitro group in the polymer backbone could be chemically modified post-polymerization to install other functionalities. tcichemicals.comresearchgate.net

Functional Dyes and Coatings: Nitroaromatic compounds are known chromophores and are used in the synthesis of dyes. made-in-china.com The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, could lead to the synthesis of novel azo dyes with the butanoic acid group providing a point of attachment to substrates or influencing solubility.

Precursor for Fine Chemicals: As a versatile intermediate, it could be used in the synthesis of more complex molecules for use as specialty chemicals, such as components in liquid crystal displays or non-linear optical materials, where the electronic properties of the nitroaromatic system are often exploited.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-nitrophenyl)butanoic acid, and how can purity be optimized?

  • Methodology : A common approach involves Friedel-Crafts alkylation of 3-nitrobenzene derivatives followed by carboxylation. For purity optimization, employ recrystallization using ethanol/water mixtures (monitored via TLC or HPLC). Melting point analysis (e.g., 116–120°C for analogous nitrophenylacetic acids ) and NMR (to confirm aromatic substitution patterns) are critical for validation.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use UV-Vis spectroscopy to assess the nitro group’s electron-withdrawing effects (λmax ~270–300 nm in polar solvents). IR spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities. X-ray crystallography or computational DFT studies can resolve steric effects from the 3-nitrophenyl substituent .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodology : Test solubility incrementally in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Analogous compounds like 3-nitrophenylacetic acid show moderate solubility in DMSO (>50 mg/mL) but limited in water (<1 mg/mL) . Pre-saturate solvents and use sonication for enhanced dissolution.

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s reactivity in carboxylate-mediated biological interactions?

  • Methodology : Perform competitive binding assays (e.g., surface plasmon resonance) with enzymes like carboxylases or decarboxylases. The nitro group’s electron-withdrawing nature may reduce pKa of the carboxylic acid, enhancing ionization at physiological pH and altering binding kinetics . Compare with 4-nitrophenyl analogs to isolate positional effects .

Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data for this compound?

  • Methodology : Replicate studies under controlled conditions (pH, temperature) and validate assay specificity. For example, herbicidal activity discrepancies (e.g., efficacy vs. 2,4-DB ) may arise from differences in adjuvant use or application rates. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound as a herbicide precursor?

  • Methodology : Synthesize derivatives with modified alkyl chains (e.g., propanoic vs. butanoic) or nitro group positions. Test auxin-like herbicidal activity in Arabidopsis thaliana bioassays. Compare translocation efficiency using radiolabeled analogs (e.g., <sup>14</sup>C-tracking) .

Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation be mitigated?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation via nitro group reduction or decarboxylation can be minimized by storing under inert gas (N2) at −20°C . Use amber vials to prevent photodegradation.

Q. Which analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • Methodology : High-resolution LC-MS/MS identifies byproducts (e.g., nitro-reduced intermediates). Quantify residual solvents (e.g., DMF) via GC-MS. For metal contaminants (e.g., catalysts), use ICP-OES .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Refer to SDS guidelines for nitrophenyl compounds: use PPE (nitrile gloves, goggles), avoid inhalation of powders (work in fume hood), and neutralize spills with sodium bicarbonate. Store separately from reducing agents to prevent explosive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.